molecular formula C18H18N2OS B2604115 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide CAS No. 674812-74-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide

Cat. No.: B2604115
CAS No.: 674812-74-9
M. Wt: 310.42
InChI Key: RCHVKSPUCSAXCD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide is a chemical compound based on the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold, which is recognized in scientific research for its potential as a potent and selective kinase inhibitor . Compounds within this chemical class have been specifically investigated for their inhibitory activity against c-Jun N-terminal Kinase (JNK) isoforms, including JNK2 and JNK3 . The JNK signaling pathway is a critical mediator of cellular stress responses and is implicated in the pathogenesis of various neurological and inflammatory diseases, making it a significant target for research tool compounds . The characteristic 3-cyano group on the tetrahydrobenzothiophene core is a key pharmacophoric feature, as crystallography studies of analogous compounds have demonstrated its ability to form a key hydrogen bond acceptor interaction with the hinge region of the kinase ATP-binding site, suggesting a potential mechanism of action for this chemical series . Beyond JNK inhibition, this core structure is versatile and appears in compounds evaluated for other biological activities, such as 5-lipoxygenase (5-LOX) inhibition, which is a relevant target in inflammation research . This molecule is intended for research applications only, including but not limited to, enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry exploration. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-7-8-13(12(2)9-11)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHVKSPUCSAXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiophene ring, followed by the introduction of the cyano group and the subsequent attachment of the dimethylbenzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Conformational Flexibility : The tetrahydrobenzothiophene core adopts an envelope or half-chair conformation in crystal structures, with dihedral angles between the thiophene and aromatic rings ranging from 7.1° to 59.0° .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., S(6) rings) are common, stabilizing the amide linkage and influencing crystallinity .

ACE2 Inhibition

While the target compound lacks direct docking data, its 2,4-dimethylbenzamide group may similarly engage with hydrophobic pockets in protein targets due to steric complementarity.

Anti-Inflammatory and Antibacterial Activity

In contrast, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide shows antibacterial activity by targeting bacterial DNA helicases . The target compound’s 2,4-dimethyl groups may reduce polar surface area, favoring blood-brain barrier penetration for CNS applications.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide is a compound of significant interest in pharmacological research due to its biological activity as a selective inhibitor of c-Jun N-terminal kinases (JNKs). This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20H22N2OS
Molecular Weight 358.46 g/mol
CAS Number 312917-14-9
Appearance Tan solid
Purity ≥95% (HPLC)
Solubility Soluble in DMSO (10 mg/ml)

This compound acts primarily as a selective inhibitor of JNK2 and JNK3. These kinases play crucial roles in various cellular processes including apoptosis, inflammation, and stress responses. The compound targets the ATP-binding site of JNKs, leading to the inhibition of their activity. Notably, it shows no significant activity against JNK1, which suggests a degree of specificity that may reduce potential side effects associated with broader kinase inhibition.

Inhibition Potency

The potency of this compound as a JNK inhibitor is quantified by its pIC50 values:

KinasepIC50 Value
JNK26.5
JNK36.7

These values indicate that the compound has a strong affinity for these kinases compared to other compounds in the same class.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published by Angell et al. (2007) demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through its action on JNK pathways. The inhibition led to reduced cell survival rates and increased apoptosis markers in treated cells.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
  • Neuroprotection Studies : Research has indicated that this compound may offer neuroprotective effects by modulating JNK signaling pathways involved in neuronal cell death. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis.

Safety and Toxicology

While the biological activities are promising, safety profiles are essential for therapeutic applications. Current data suggest that the compound exhibits low toxicity at therapeutic doses; however, further studies are warranted to establish comprehensive safety profiles.

Q & A

Variability in kinase inhibition assays (IC₅₀ ± 0.3 μM)

  • Resolution : Standardize ATP concentrations (1 mM) and pre-incubation times (10 min) to minimize assay drift .

Methodological Best Practices

  • Purity Validation : Combine HPLC (>95%), ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .
  • Crystallization : Use slow evaporation of ethyl acetate/hexane (1:3) to obtain diffraction-quality crystals .

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